N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzamide core with a dimethylaminoethyl group and a hydroxyl group attached to the benzene ring. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-4-aminobenzamide
- N-[2-(dimethylamino)ethyl]-4-methoxybenzamide
- N-[2-(dimethylamino)ethyl]-4-chlorobenzamide
Uniqueness
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a dimethylaminoethyl group on the benzamide core. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for various applications compared to its analogs.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
InChI Key |
WWHWCXHBONPOCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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